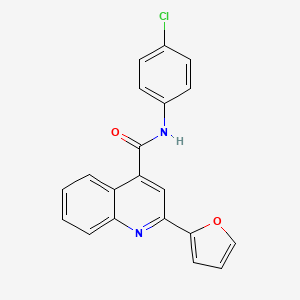![molecular formula C19H17ClN2O2 B7520003 3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7520003.png)
3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological activities Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide typically involves the (3 + 2) cycloaddition reaction. This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to address issues related to cost, toxicity, and environmental impact . The reaction conditions usually involve the use of nitrile oxides and various types of nitriles to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles are being investigated to scale up the production while minimizing environmental impact .
化学反应分析
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
科学研究应用
3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation, cell proliferation, and microbial growth .
相似化合物的比较
Similar Compounds
Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: Similar in structure but contains a triazole ring instead of an isoxazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole-thione ring and a piperazine moiety.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-5-7-14(10-12)11-21-19(23)17-13(2)24-22-18(17)15-8-3-4-9-16(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIMQFIPJKEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
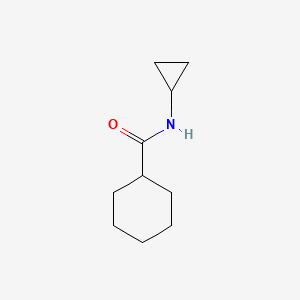
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7519929.png)
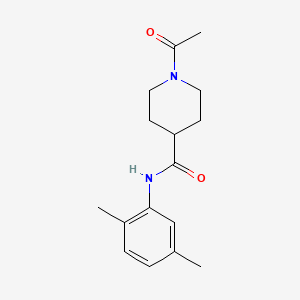
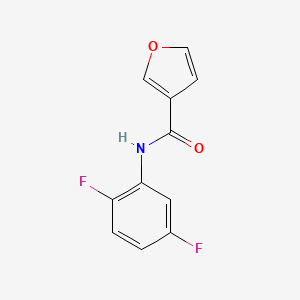
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate](/img/structure/B7519953.png)
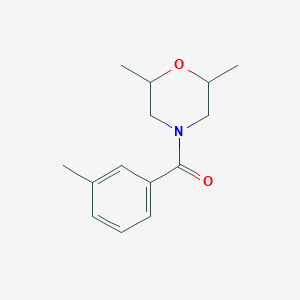
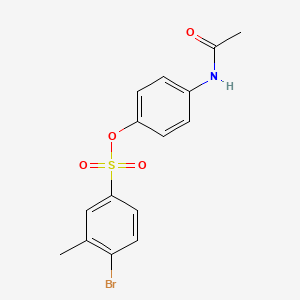
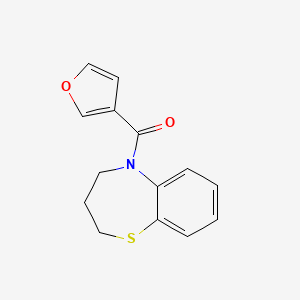
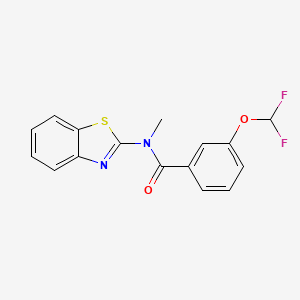

![3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile](/img/structure/B7519986.png)
![N,N-dimethyl-2-[methyl-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7520010.png)
![1,3,5-trimethyl-N-[(3-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7520018.png)
